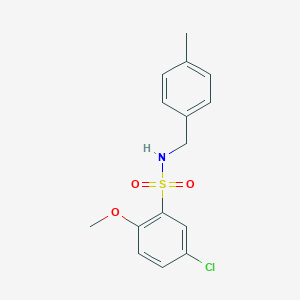![molecular formula C18H12N4O2 B275472 N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, commonly known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of checkpoint kinase 1 (CHK1), an enzyme that plays a crucial role in the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. CFI-400945 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
CFI-400945 exerts its anti-tumor activity by inhibiting N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, which is involved in the DNA damage response pathway. N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide is activated in response to DNA damage and helps to repair the damage by halting the cell cycle and allowing time for DNA repair to occur. Inhibition of N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide by CFI-400945 leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
CFI-400945 has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. It has also been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. CFI-400945 has been shown to have a synergistic effect with other anti-cancer agents, which makes it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CFI-400945 is its potent anti-tumor activity as a single agent. This makes it a potential candidate for the treatment of chemotherapy-resistant tumors. However, one of the limitations of CFI-400945 is its narrow therapeutic window, which means that it can be toxic at higher doses. This makes it important to carefully monitor the dose and schedule of administration in clinical trials.
Zukünftige Richtungen
There are several potential future directions for the development of CFI-400945. One direction is the combination of CFI-400945 with other anti-cancer agents to enhance its efficacy. Another direction is the development of biomarkers that can predict response to CFI-400945, which can help to identify patients who are most likely to benefit from the treatment. Additionally, the development of more potent and selective N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide inhibitors may lead to the development of more effective anti-cancer therapies.
Synthesemethoden
CFI-400945 can be synthesized using a two-step process. The first step involves the condensation of 2-cyanophenylboronic acid and 2-furaldehyde in the presence of a base to form the intermediate compound, 5-(2-cyanophenyl)-2-furylmethanol. The second step involves the reaction of the intermediate compound with isonicotinohydrazide in the presence of a catalyst to form the final product, CFI-400945.
Wissenschaftliche Forschungsanwendungen
CFI-400945 has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA damage. It has also been shown to have potent anti-tumor activity as a single agent in various types of cancer, including ovarian, breast, and lung cancer.
Eigenschaften
Produktname |
N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide |
|---|---|
Molekularformel |
C18H12N4O2 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
N-[(E)-[5-(2-cyanophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H12N4O2/c19-11-14-3-1-2-4-16(14)17-6-5-15(24-17)12-21-22-18(23)13-7-9-20-10-8-13/h1-10,12H,(H,22,23)/b21-12+ |
InChI-Schlüssel |
DNTGSJJZXMRFAS-CIAFOILYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)


![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)

